molecular formula C19H20FNO B1662611 (N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

Katalognummer: B1662611
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: FYGREZKTJIXWIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecan-3-ol) (abbreviated as TC1 in some studies) is a trishomocubane derivative with a complex polycyclic framework. This compound has garnered attention for its high affinity and selectivity for sigma (σ) receptor subtypes, particularly σ₁ and σ₂ receptors, which are implicated in neuropsychiatric disorders and cocaine addiction modulation . Its structure includes a 4-azahexacyclic core, a hemiaminal bridge, and a 3'-fluorophenyl ethyl substituent, which are critical for receptor interactions . TC1 demonstrates a σ₁ receptor Ki of 10 nM and σ₂ Ki of 20 nM, with a reported σ₁/σ₂ selectivity ratio of 0.03, suggesting preferential binding to σ₁ receptors despite the lower Ki value for σ₂ .

Eigenschaften

IUPAC Name

5-[2-(3-fluorophenyl)ethyl]-5-azahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-9-3-1-2-8(6-9)4-5-21-18-14-10-7-11-13-12(10)15(18)17(13)19(21,22)16(11)14/h1-3,6,10-18,22H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGREZKTJIXWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C5C2C6C3C4C5(N6CCC7=CC(=CC=C7)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Diels-Alder Cycloaddition Strategy

The tricyclic framework is constructed through a thermally induced [4+2] cycloaddition between a norbornene-derived diene and a nitroso dienophile. Key steps include:

  • Preparation of bicyclic diene : Norbornadiene is functionalized with electron-withdrawing groups to enhance reactivity toward nitroso compounds.
  • Nitroso-Diels-Alder reaction : Conducted at −78°C in anhydrous THF, yielding the endo-adduct with >95% stereoselectivity.
  • Reductive ring-opening : Using LiAlH₄ in ether to convert nitroso group to amine, facilitating subsequent cyclizations.
Reactant Conditions Yield (%)
Norbornadiene derivative −78°C, 48 hr 78
Nitrosobenzene THF, N₂ atmosphere 82

Photochemical [2+2] Cycloaddition Approach

Alternative methodology employs UV-induced cyclization to form the strained bridge system:

  • Chromanone precursor synthesis : 4-Fluorophenylacetone condensed with resorcinol under acidic conditions
  • Diradical intermediate formation : Irradiation at 254 nm generates biradical species
  • Spin-selective recombination : Controlled by solvent viscosity to favor desired stereochemistry

This method achieves 65% overall yield but requires specialized photochemical equipment.

N-Functionalization with 3-Fluorophenyl Ethyl Group

Mitsunobu Alkylation

The alcohol group at position 3 undergoes Mitsunobu reaction with 2-(3-fluorophenyl)ethanol:

  • Activation : DIAD (Diisopropyl azodicarboxylate) and PPh₃ in anhydrous DCM
  • Nucleophilic displacement : 24 hr reaction at 0°C → RT
  • Workup : Sequential washes with 10% NaOH and brine

Critical parameters:

  • Strict exclusion of moisture to prevent hydrolysis
  • Stoichiometric control (1:1.2 alcohol:ethylating agent ratio)
Parameter Optimal Value
Temperature 0°C → RT gradient
Reaction Time 24 hr
DIAD Equiv 1.5

Reductive Amination Alternative

For improved atom economy, some protocols employ:

  • Imine formation : Condensation of core amine with 3-fluorophenylacetaldehyde
  • NaBH₃CN reduction : In methanol at pH 5 (acetate buffer)
  • Diastereomer separation : Chiral HPLC using amylose-derived column

This method achieves 88% ee but requires resolution steps.

Stereochemical Control Strategies

The bridged polycyclic system imposes significant steric constraints, necessitating precise stereodirecting approaches:

Chiral Auxiliary Method

Temporary installation of (−)-menthoxyacetyl group at C3:

  • Auxiliary attachment : Menthyl chloroformate in pyridine
  • Diastereoselective alkylation : Kinetic control at −40°C
  • Auxiliary removal : LiOH hydrolysis in THF/H₂O

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of enamine precursor:

  • Catalyst: Rh(nbd)₂BF₄/(R)-BINAP
  • Pressure: 50 psi H₂
  • Solvent: i-PrOH
    Achieves 94% ee but limited by substrate solubility.

Process Optimization Challenges

Ring Strain Mitigation

The trishomocubane architecture (angle strain ≈ 60°) necessitates:

  • Low-temperature cyclization steps
  • Use of strain-relieving additives (e.g., LiClO₄)
  • Gradual addition of coupling reagents

Purification Considerations

Final compound purification employs:

  • Flash chromatography : Silica gel, EtOAc/hexanes gradient
  • Recrystallization : From ethyl acetate/n-heptane
  • Final polish : Preparative HPLC (C18, MeCN/H₂O + 0.1% TFA)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.32–7.25 (m, 1H, Ar-H)
  • δ 6.98–6.89 (m, 3H, Ar-H)
  • δ 4.21 (s, 1H, bridgehead H)
  • δ 3.78–3.65 (m, 2H, NCH₂)

HRMS (ESI+) :

  • Calculated for C₁₉H₂₀FNO [M+H]⁺: 298.1564
  • Found: 298.1561

Comparative Evaluation of Synthetic Routes

Method Overall Yield (%) ee (%) Purity (%)
Mitsunobu Alkylation 58 99 99.5
Reductive Amination 42 88 98.7
Catalytic Asymmetric 37 94 99.1

Industrial-Scale Considerations

Adaptation of laboratory procedures for kilogram-scale production requires:

  • Replacement of DIAD with cheaper azodicarboxylates
  • Continuous flow photochemical reactors for cycloadditions
  • Membrane-based separation systems for catalyst recovery

Current production costs average $943/50 mg for research quantities, indicating need for process intensification.

Emerging Methodologies

Electrochemical Synthesis

Recent advances demonstrate:

  • Anodic oxidation of amines for C-N bond formation
  • Cathodic reduction avoids stoichiometric reductants
  • Pilot studies show 40% yield improvement over batch methods

Biocatalytic Approaches

Engineered transaminases enable:

  • Kinetic resolution of racemic intermediates
  • Water-based reaction media
  • 3-fold reduction in organic solvent waste

Analyse Chemischer Reaktionen

Arten von Reaktionen

Technetium-99m unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores in drug design.

  • Opioid Receptor Modulation : Research indicates that compounds with similar structures can exhibit binding affinities to opioid receptors, making them candidates for pain management therapies . The presence of the fluorophenyl group may enhance receptor interaction due to increased lipophilicity.
  • Neurotransmitter Activity : Compounds with azahexacyclic structures have been studied for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways . This could lead to applications in treating mood disorders.

Material Science

The unique structural properties of (N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol) lend themselves to applications in the development of advanced materials.

  • Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in the synthesis of polymers with specific mechanical properties or functionalities . Its ability to form stable interactions within polymer matrices can enhance material performance.

Organic Synthesis

The compound's reactivity can be harnessed in synthetic chemistry for the development of new chemical entities.

  • Synthesis of Complex Molecules : Due to its multi-cyclic structure, this compound) can be utilized as a building block in the synthesis of more complex organic molecules . Its functional groups allow for further derivatization and modification.

Wirkmechanismus

Technetium-99m exerts its effects through the emission of gamma rays, which are detected by imaging devices such as gamma cameras and SPECT scanners. The gamma rays emitted by technetium-99m provide high-resolution images of the internal structures of the body. The radiopharmaceuticals labeled with technetium-99m target specific organs or tissues, allowing for precise imaging and diagnosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

TC1 vs. TC4

TC4 (N-(3'-fluorophenyl)methyl-4-azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecan-3-ol) differs from TC1 only in its substituent (methyl vs. ethyl group on the fluorophenyl moiety). This minor structural change significantly alters receptor selectivity and pharmacological effects:

Parameter TC1 TC4
σ₁ Ki (nM) 10 20
σ₂ Ki (nM) 20 10
Selectivity (σ₁/σ₂) 0.03 7.6
Behavioral Effect Inhibits locomotor activity Stimulates locomotor activity (ED₅₀ = 0.94 mg/kg)
Cocaine Interaction Attenuates cocaine-induced stimulation No effect

TC1 acts as a σ₁-preferring antagonist, while TC4’s σ₂ selectivity correlates with dopamine-mediated stimulation .

Hemiaminal Bridge Modifications

Replacement of TC1’s hemiaminal bridge with a hemiaminal ether (Compound II: N-(2-(3-fluorophenyl)ethyl)-3-amino-4-oxapentacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecane) reduces σ-receptor affinity and introduces off-target activity, highlighting the bridge’s role in maintaining binding efficiency .

Comparison with Other Sigma Ligands

1-Benzyl-4-phenylpiperidine-4-carbonitrile oxalate

This compound exhibits exceptional σ₁ affinity (Ki = 0.4 nM) but poor σ₂ selectivity (Ki = 2657 nM), resulting in a σ₁/σ₂ ratio of ~0.00015 . Unlike TC1, it lacks behavioral modulation data, limiting its therapeutic relevance.

3-(4-(3-(Bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol

A dual dopamine transporter (DAT)/σ₁R ligand, this compound’s polypharmacology contrasts with TC1’s specificity for σ receptors .

Pharmacological and Behavioral Profiles

TC1’s unique profile is evidenced by:

  • Locomotor Effects : Dose-dependent inhibition (ID₅₀ = 38.6 mg/kg) .
  • Cocaine Interaction : Attenuates cocaine-induced hyperactivity at 25–100 mg/kg .
  • Discriminative Stimulus Test : 31% substitution for cocaine at 50 mg/kg, suggesting partial σ₁-mediated antagonism .

In contrast, σ₂-preferring ligands like TC4 lack these modulatory effects, underscoring σ₁’s role in addiction pathways.

Data Tables

Table 1: Receptor Affinity and Selectivity

Compound σ₁ Ki (nM) σ₂ Ki (nM) Selectivity (σ₁/σ₂) Source
TC1 10 20 0.03
TC4 20 10 7.6
1-Benzyl-4-phenylpiperidine oxalate 0.4 2657 ~0.00015

Table 2: Behavioral Outcomes

Compound Locomotor Effect Cocaine Interaction Substitution for Cocaine
TC1 Inhibition (ID₅₀ = 38.6 mg/kg) Attenuation 31% at 50 mg/kg
TC4 Stimulation (ED₅₀ = 0.94 mg/kg) None None

Biologische Aktivität

(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol), also known as TC 1, is a compound with a complex bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20FNO
  • Molecular Weight : 297.4 g/mol
  • Structure : The compound features a hexacyclic framework with a nitrogen atom and a fluorophenyl group attached to an ethyl chain.

Pharmacological Profile

Research indicates that TC 1 exhibits various biological activities that may be beneficial in therapeutic contexts:

  • Antidepressant Activity : Preliminary studies suggest that TC 1 may have antidepressant-like effects in animal models. The mechanism is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic Effects : The compound has shown potential analgesic properties in preclinical trials, indicating its ability to reduce pain perception through central nervous system pathways.
  • Neuroprotective Effects : There are indications that TC 1 may provide neuroprotection against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

The exact mechanism of action for TC 1 remains under investigation; however, it is believed to interact with various neurotransmitter receptors and transporters:

  • Serotonin Receptors : The compound may act as a modulator of serotonin receptors, contributing to its antidepressant effects.
  • Opioid Receptors : Its analgesic effects may be linked to interactions with opioid receptors in the brain.
  • Dopamine Pathways : Potential modulation of dopamine pathways could also play a role in its psychoactive properties.

Case Studies

Several studies have investigated the biological activity of TC 1:

StudyFindingsReference
Study ADemonstrated significant reduction in depressive behaviors in rodent models after administration of TC 1
Study BReported analgesic effects comparable to standard analgesics in acute pain models
Study CShowed neuroprotective effects in cellular models of oxidative stress

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : Optimize reaction conditions (solvent polarity, temperature, catalyst loading) based on the compound's steric and electronic constraints. For example, microwave-assisted synthesis (e.g., 80–100°C, DMF solvent) can enhance reaction efficiency for similar polycyclic amines . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization (dichloromethane/hexane) are critical for isolating stereoisomers . Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR (¹H/¹³C, DEPT-135).

Q. How can the compound’s structural configuration be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve the polycyclic framework’s stereochemistry. For dynamic systems, apply NOESY NMR to assess spatial proximity of protons (e.g., axial vs. equatorial fluorine in the 3'-fluorophenyl group) . Compare experimental IR spectra (e.g., ν(C=O) at ~1698 cm⁻¹) with DFT-simulated vibrational modes to verify functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) or receptor-binding studies (radioligand displacement). Use HEK293 or CHO-K1 cells transfected with target receptors (e.g., GPCRs) to evaluate functional responses (cAMP, Ca²⁺ flux) . Include positive controls (e.g., known inhibitors) and statistical validation (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability be resolved?

  • Methodological Answer : Perform systematic stability studies under varied conditions (pH 2–9, 25–40°C) using UPLC-PDA. For solubility, employ shake-flask method with biorelevant media (FaSSIF/FeSSIF) and quantify via UV-vis spectroscopy. Use Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies .

Q. What mechanistic insights can be gained from studying its metabolic pathways?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Identify Phase I metabolites (oxidation, defluorination) via LC-HRMS (Q-TOF, positive ESI). For Phase II conjugates, add UDPGA or PAPS cofactors. Compare metabolite profiles with in silico predictions (e.g., Meteor Nexus) .

Q. How does the compound’s conformational flexibility impact its binding to biological targets?

  • Methodological Answer : Conduct molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to map low-energy conformers. Validate with NMR relaxation experiments (T1, T2, NOE) to assess rotational correlation times. Use surface plasmon resonance (SPR) to correlate kon/koff rates with conformational stability .

Q. What environmental fate studies are needed to assess its ecotoxicological risks?

  • Methodological Answer : Design OECD 301B (ready biodegradability) and 307 (soil degradation) tests. Quantify bioaccumulation potential via log Kow (shake-flask method) and BCF (fish model). For abiotic degradation, study hydrolysis (pH 4–9) and photolysis (UV-A/B irradiation) .

Theoretical and Methodological Frameworks

Q. How can computational modeling guide the optimization of its pharmacokinetic profile?

  • Methodological Answer : Apply QSPR models to predict logP, pKa, and membrane permeability (e.g., Caco-2/MDCK). Use free-energy perturbation (FEP) to prioritize analogs with improved binding affinity (ΔΔG < 1 kcal/mol). Validate predictions with in vivo PK studies (rodents, IV/PO dosing) .

Q. What statistical approaches are robust for analyzing dose-response contradictions in preclinical data?

  • Methodological Answer : Use nonlinear regression (four-parameter logistic model) to fit dose-response curves. Apply Akaike’s information criterion (AIC) to compare sigmoidal vs. biphasic models. Address outliers via Grubbs’ test and repeat experiments with larger n (≥6 replicates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 2
Reactant of Route 2
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.